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Compound of Interest

Compound Name: 2-Isopropyiphenol

Cat. No.: B134262

This guide provides a comprehensive overview of the spectroscopic data for 2-
isopropylphenol, a key intermediate in various chemical syntheses and a subject of study in
fields ranging from flavor chemistry to drug development. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering researchers, scientists, and drug development professionals a
thorough reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
an organic molecule. The *H and 3C NMR data for 2-isopropylphenol are presented below.

'H NMR Spectral Data

The *H NMR spectrum of 2-isopropylphenol provides information on the different types of
protons and their neighboring environments. The data presented here was acquired in
deuterated chloroform (CDCIs).
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Chemical Shift (d)

Assignment Multiplicity Integration
ppm

Aromatic Protons 7.21-6.74 Multiplet 4H

Phenolic Hydroxyl ~4.76 Singlet (broad) 1H

Isopropyl CH 3.21 Septet 1H

Isopropyl CHs 1.26 Doublet 6H

Table 1: *H NMR data for 2-Isopropylphenol in CDCls.[1][2]

3C NMR Spectral Data

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the
molecule. The data below is for a sample in CDCls.

Assignment Chemical Shift () ppm
C-OH (C1) 152.6

C-CH(CHs)2 (C2) 134.7

Aromatic CH 126.7

Aromatic CH 126.5

Aromatic CH 121.1

Aromatic CH 1154

Isopropyl CH 26.9

Isopropyl CHs 22.6

Table 2: 13C NMR data for 2-lsopropylphenol in CDCls.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 2-isopropylphenol, a liquid, is typically obtained as a thin film.
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Wavenumber (cm—1) Vibration Type Functional Group
~3550 - 3230 (broad) O-H stretch Phenolic Hydroxyl
~3100 - 3000 C-H stretch Aromatic

~2960 - 2870 C-H stretch Aliphatic (Isopropyl)
~1600 - 1440 C=C stretch Aromatic Ring
~1410 - 1310 C-O stretch Phenolic

~1230 - 1140 C-O stretch Phenolic

Table 3: Key IR absorption bands for 2-Isopropylphenol.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. Electron lonization (El) is a common method for the analysis of small organic
molecules like 2-isopropylphenol.

m/z Relative Intensity (%) Assignment

136 36.4 [M]* (Molecular lon)
121 100.0 [M - CHs]* (Base Peak)
103 21.1 [M - CHs - H20]*

91 11.8 [C7H7]*

77 16.2 [CeHs]*

Table 4: Mass spectrometry fragmentation data for 2-Isopropylphenol (El).[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol
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Sample Preparation:
» Weigh approximately 10-20 mg of liquid 2-isopropylphenol into a clean, dry vial.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.
e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16-32 scans.

o Relaxation Delay: 1-2 seconds.

e Acquisition Time: 2-4 seconds.

e Spectral Width: 0-12 ppm.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 512-1024 scans.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-220 ppm.

Data Processing:
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e Apply Fourier transformation to the raw data.
o Perform phase and baseline correction.

» Reference the spectra to the TMS signal at 0.00 ppm for both *H and 13C.

FT-IR Spectroscopy Protocol

Sample Preparation (Neat Liquid Film):

» Place a single drop of liquid 2-isopropylphenol onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,
uniform film between the plates. Ensure no air bubbles are trapped.

Data Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Mode: Transmittance.

e Scan Range: 4000 cm~* to 400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans.

e Background: A background spectrum of the clean, empty salt plates should be acquired and
automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction:

e The sample can be introduced via a gas chromatograph (GC-MS) for separation and
subsequent analysis, or via a direct insertion probe.

lonization:
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e Method: Electron lonization (EI).

e Electron Energy: 70 eV.

Mass Analysis:

e Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

e Scan Range: m/z 40-400.

Data Analysis:

« |dentify the molecular ion peak ([M]*) to confirm the molecular weight.

o Analyze the fragmentation pattern to elucidate the structure. The most intense peak is
designated as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for a chemical compound like 2-isopropylphenol.

Data Acquisition Raw Data

Mass Spectrometer P Mass Spectrum

Sample Preparation Data Analysis & Interpretation

> P IR Spectrum Structural Elucidation
NMR Spectrometer 1H & 13C NMR Data
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Isopropylphenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134262#spectroscopic-data-for-2-isopropylphenol-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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